Se-(Methyl)selenocysteine hydrochloride

Description

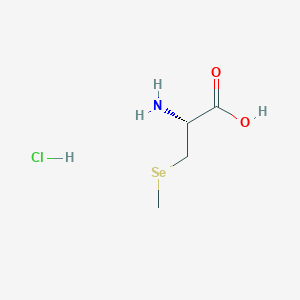

Properties

IUPAC Name |

(2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2Se.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVTFHGWJDSDV-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474695 |

Source

|

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863394-07-4 |

Source

|

| Record name | Se-(Methyl)selenocysteine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-3-(methylselanyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Se-(Methyl)selenocysteine hydrochloride" chemical structure and properties

An In-depth Technical Guide to Se-(Methyl)selenocysteine Hydrochloride

This guide provides a comprehensive technical overview of this compound (MSeC HCl), a pivotal organoselenium compound in biomedical research. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, biological significance, and key applications, grounding all information in established scientific literature.

Introduction: The Significance of Se-(Methyl)selenocysteine

Se-(Methyl)selenocysteine (MSeC), a naturally occurring selenium-containing amino acid, has garnered substantial interest within the scientific community.[1] Found in selenium-accumulating plants like garlic, broccoli, and onions, MSeC stands out from other organoselenium compounds due to its unique metabolic pathway and potent biological activities.[2][3] Unlike selenomethionine, which can be non-specifically incorporated into proteins in place of methionine, MSeC is not incorporated into proteins.[3][4] This distinction makes it fully bioavailable for conversion into its active metabolite, methylselenol (CH₃SeH), which is believed to be a key mediator of its anticancer effects.[2][5][6]

The hydrochloride salt form (MSeC HCl) enhances the compound's stability and solubility, making it a preferred choice for experimental and research applications.[7] This guide will explore the foundational science of MSeC HCl, providing the technical insights necessary for its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application. MSeC HCl is the hydrochloride salt of the L-isomer of 3-(methylseleno)-alanine.[1]

Chemical Structure:

-

Formal Name: 3-(methylseleno)-L-alanine, monohydrochloride[1]

-

Synonyms: Se-methyl-L-Selenocysteine HCl, MeSeCys HCl[1]

-

Chemical Formula: C₄H₉NO₂Se · HCl[1]

-

Molecular Weight: 218.54 g/mol [8]

-

CAS Number: 863394-07-4[1]

The structure features a central chiral carbon, characteristic of amino acids, bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylseleno-methyl side chain. The presence of the selenium atom is critical to its biological function.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of MSeC HCl are summarized below. This data is crucial for designing experiments, preparing solutions, and ensuring proper storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂Se · HCl | [1] |

| Formula Weight | 218.54 g/mol | [8] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% (TLC) | [1] |

| Solubility | PBS (pH 7.2): 10 mg/mLDMF: 1 mg/mLDMSO: 1 mg/mL | [1] |

| Storage Temperature | −20°C | |

| SMILES String | C[Se]CC(O)=O.Cl | [1] |

| InChI Key | JMPVTFHGWJDSDV-DFWYDOINSA-N | [1] |

This table consolidates data from multiple commercial suppliers and databases for cross-verification.

Synthesis and Characterization

From a practical standpoint, understanding the synthesis of MSeC HCl is valuable for assessing purity and potential side products. While several synthetic routes exist, a common and efficient method involves the reaction of a salt of methylselenol with a protected L-chloroalanine derivative.[9]

Exemplary Synthetic Protocol: Nucleophilic Substitution

This protocol is a conceptual illustration based on patented chemical processes. The rationale is to generate the highly nucleophilic methylselenolate anion (CH₃Se⁻), which then displaces the chloride from an L-chloroalanine precursor.

Step 1: Generation of Methylselenolate

-

Procedure: Dimethyldiselenide (CH₃SeSeCH₃) is dissolved in a suitable solvent like dimethylformamide (DMF). An aqueous solution of sodium hydroxide is added, followed by the careful, portion-wise addition of a reducing agent, such as sodium borohydride (NaBH₄), at a reduced temperature (<10°C) to control the exothermic reaction.[9]

-

Causality: Sodium borohydride cleaves the diselenide bond and reduces the selenium, forming two equivalents of the sodium methylselenolate salt (CH₃SeNa). This species is a potent nucleophile, essential for the subsequent step. The reaction is maintained at 40-45°C to ensure complete conversion.[9]

Step 2: Nucleophilic Substitution

-

Procedure: The resulting clear, colorless solution of sodium methylselenolate is cooled to approximately 5°C. A solution of L-chloroalanine methyl ester hydrochloride is then added dropwise over 30 minutes.[9]

-

Causality: The methylselenolate anion attacks the carbon atom bearing the chlorine in L-chloroalanine, displacing the chloride ion via an Sₙ2 reaction to form the Se-methylselenocysteine methyl ester.

Step 3: Hydrolysis and Purification

-

Procedure: The reaction mixture is subjected to acid hydrolysis (e.g., with HCl) to cleave the methyl ester, yielding the free carboxylic acid. The product, this compound, is then isolated and purified, typically through crystallization or chromatography.

-

Causality: The final acidification step not only hydrolyzes the ester but also protonates the amino group, forming the stable hydrochloride salt, which aids in purification and handling.

Workflow for Synthesis and Purification

Caption: A simplified workflow for the synthesis of MSeC HCl.

Analytical Characterization

-

Purity Assessment: Purity is typically confirmed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For chiral purity, specific chiral HPLC columns are used to ensure the absence of the D-isomer.[9]

-

Structural Verification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the chemical structure.

-

Speciation Analysis: In complex biological matrices, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for the specific detection and quantification of MSeC and other seleno-amino acids.[10][11]

Biochemical Significance and Mechanism of Action

The biological effects of MSeC are intrinsically linked to its metabolism to methylselenol (CH₃SeH). This conversion is a critical activation step.

Metabolic Activation Pathway

MSeC is metabolized by the enzyme β-lyase, which cleaves the C-Se bond to produce pyruvate, ammonia, and the active metabolite, methylselenol.[5] Methylselenol is considered a central, active species in selenium's anticancer activity.[6][12] It is a volatile and highly reactive compound that can exert multiple downstream effects.

Caption: Metabolic activation of MSeC to methylselenol and its key cellular effects.

Key Mechanisms of Action

-

Induction of Apoptosis: Methylselenol is a potent inducer of apoptosis (programmed cell death) in cancer cells.[5][13] This process is often mediated through the activation of caspases, a family of proteases central to the apoptotic cascade.[5][13] MSeC has been shown to be more effective at inducing apoptosis than inorganic selenite and less toxic to normal cells.[5]

-

Cell Cycle Arrest: MSeC can block the progression of the cell cycle, particularly at the G1 phase, preventing cancer cells from proliferating.[5]

-

Antioxidant and Pro-oxidant Duality: While selenium is known for its role in antioxidant enzymes like glutathione peroxidase, methylselenol can also act as a pro-oxidant within the tumor microenvironment.[1][14] It can generate reactive oxygen species (ROS), such as superoxide, which can induce oxidative stress and trigger apoptosis in cancer cells.

-

Anti-Angiogenesis: Methylselenol has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It can downregulate key pro-angiogenic factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[12][15]

Applications in Research and Drug Development

The unique properties of MSeC HCl make it a valuable tool in several research areas, most notably in oncology.

-

Cancer Chemoprevention: MSeC has demonstrated significant chemopreventive activity in various preclinical models, particularly for breast and prostate cancer.[12][16][17] Its efficacy is often superior to other selenium forms with lower toxicity.[17]

-

Chemotherapy Sensitization: Research indicates that MSeC can potentiate the antitumor activity of conventional chemotherapy drugs like cisplatin and irinotecan.[1][18] Critically, it can also protect normal tissues from chemotherapy-induced toxicity, suggesting a potential role in improving the therapeutic index of cancer treatments.[18]

-

Neuroprotection: Emerging studies suggest MSeC may have therapeutic potential in neurodegenerative diseases like Alzheimer's. It has been shown to reduce oxidative stress, modulate metal ion distribution, and decrease the generation of amyloid-β peptides in animal models.[13][19]

-

Analytical Standard: Due to its well-defined structure and high purity, MSeC HCl serves as an essential analytical standard for the speciation of selenium in biological and environmental samples, particularly in methods like HPLC-ICP-MS.[10]

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of proper laboratory safety protocols when handling any chemical, including MSeC HCl.

-

Hazard Classification: MSeC HCl is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[8][20] It is also very toxic to aquatic life.[8][20]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[21][22]

-

Handling: Avoid the formation of dust and aerosols.[21] Ensure containers are kept tightly closed when not in use.[22][23]

-

First Aid:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[22][23]

-

Skin Contact: Immediately wash with soap and water.[22]

-

Eye Contact: Rinse thoroughly with plenty of water for several minutes.[22]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek emergency medical help immediately.[22][23]

-

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[20][21][23]

Conclusion

This compound is more than just a selenium supplement; it is a specific, biologically active molecule with a distinct mechanism of action centered on its conversion to methylselenol. Its favorable bioavailability, low toxicity compared to other selenium forms, and potent anticancer and chemopreventive properties make it a compound of high interest for both basic research and translational drug development. A thorough understanding of its chemical properties, synthesis, and biological pathways, as outlined in this guide, is essential for any scientist looking to harness its potential.

References

-

Se-methylselenocysteine: a new compound for chemoprevention of breast cancer . PubMed. [Link]

-

Methylselenocysteine . Wikipedia. [Link]

-

This compound | C4H10ClNO2Se | CID 11957622 . PubChem. [Link]

-

Se-Methylselenocysteine: A New Compound for Chemoprevention of Breast Cancer | Request PDF . ResearchGate. [Link]

-

Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs . PubMed Central. [Link]

-

Effect of Dietary Methylseleninic Acid and Se-Methylselenocysteine on Carcinogen-Induced, Androgen-Promoted Prostate Carcinogenesis in Rats . National Institutes of Health (NIH). [Link]

-

This compound | EVISA's Materials Database . Speciation.net. [Link]

- US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine.

-

Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models . PubMed Central. [Link]

-

Characterization of the Biological Activity of γ-Glutamyl-Se- methylselenocysteine A Novel, Naturally Occurring Anticancer Agent from Garlic | Request PDF . ResearchGate. [Link]

-

Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli . PMC - NIH. [Link]

-

Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men . PMC - NIH. [Link]

-

L-Se-methylselenocysteine . Shaanxi Tianyi Hechuang Health Technology Co., Ltd. [Link]

-

Methylselenocysteine – Knowledge and References . Taylor & Francis. [Link]

-

Showing metabocard for Se-Methylselenocysteine (HMDB0004113) . Human Metabolome Database. [Link]

- EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis.

-

ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

-

Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry . MDPI. [Link]

-

Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC . PMC - NIH. [Link]

-

(PDF) Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry . ResearchGate. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: Showing metabocard for Se-Methylselenocysteine (HMDB0004113) [hmdb.ca]

- 4. EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]

- 5. Methylselenocysteine - Wikipedia [en.wikipedia.org]

- 6. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardepot.com [moleculardepot.com]

- 8. This compound | C4H10ClNO2Se | CID 11957622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Dietary Methylseleninic Acid and Se-Methylselenocysteine on Carcinogen-Induced, Androgen-Promoted Prostate Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Se-methylselenocysteine: a new compound for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. allinno.com [allinno.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Se-Methylselenocysteine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Se-(Methyl)selenocysteine Hydrochloride: From Bench to Preclinical Application

Abstract: Se-(Methyl)selenocysteine (MSC), a naturally occurring organoselenium compound, has garnered significant attention within the scientific community for its potent anticancer and chemopreventive properties.[1][2][3] Supplied for research as Se-(Methyl)selenocysteine hydrochloride (CAS 863394-07-4) to improve stability and solubility, this molecule serves as a critical tool in drug development and cancer biology. This guide provides an in-depth analysis of its physicochemical properties, metabolic activation, mechanisms of action, and practical applications in preclinical research, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Core Compound Profile and Physicochemical Properties

This compound is the hydrochloride salt of Se-Methylselenocysteine (MSC), an amino acid analog where selenium replaces the sulfur atom of S-methylcysteine.[4] This modification is central to its biological activity. The hydrochloride form enhances its stability and aqueous solubility, making it more amenable for experimental use.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 863394-07-4 | [6][7] |

| Molecular Formula | C₄H₉NO₂Se · HCl | [6][7] |

| Molecular Weight | 218.54 g/mol | [2][6] |

| IUPAC Name | (2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | [6] |

| Synonyms | Se-MeSeCys, Methylselenocysteine HCl | [7] |

| Appearance | Crystalline solid | [7][8] |

| Purity | ≥95% (Typically by TLC) | [2][7] |

| Storage Temperature | -20°C | [2][8] |

| Solubility | PBS (pH 7.2): ~10 mg/mL, DMSO: ~1 mg/mL, DMF: ~1 mg/mL | [7][8] |

Synthesis and Bioavailability

Chemical Synthesis Overview

The synthesis of L-Se-methylselenocysteine is crucial for its availability in research. While multiple routes exist, a common approach involves the reaction of a salt of methylselenol (CH₃Se⁻) with a protected L-serine derivative, such as N-(tert-butoxycarbonyl)-L-serine β-lactone.[9] An alternative patented method reacts the salt of methylselenol with L-chloroalanine methyl ester hydrochloride.[10] These methods aim to produce the biologically active L-isomer with high purity.[9][10]

Bioavailability and Metabolism: The Path to the Active Moiety

Unlike selenomethionine, Se-methylselenocysteine is not incorporated into proteins in place of methionine.[9] This distinction is critical, as it ensures MSC is fully bioavailable for metabolic conversion into its active form.[9] The primary metabolic pathway involves the enzyme selenocysteine β-lyase , which catalyzes a β-elimination reaction to produce the key active metabolite: methylselenol (CH₃SeH) .[4][11][12]

Methylselenol is considered the primary cytotoxic and chemopreventive agent derived from MSC.[12][13] Its high reactivity and volatility make direct administration impractical, hence the use of MSC as a stable precursor.[13]

Caption: Anti-angiogenic mechanism of Se-(Methyl)selenocysteine.

Synergy with Conventional Chemotherapeutics

One of the most compelling applications for MSC in drug development is its ability to act as a chemosensitizer and cytoprotective agent. Preclinical studies have repeatedly shown that MSC can:

-

Enhance Antitumor Activity: When used in combination, MSC potentiates the tumor-killing effects of drugs like irinotecan, cisplatin, and cyclophosphamide. [14][15]* Reduce Chemotherapy-Induced Toxicity: Remarkably, MSC offers selective protection to normal tissues against the harsh side effects of chemotherapy. [14][15]It has been shown to significantly reduce organ-specific toxicities such as diarrhea, bone marrow suppression, and kidney damage induced by various agents. [14][15] This dual action results in a significantly improved therapeutic index, providing a strong rationale for its clinical evaluation as an adjuvant in chemotherapy regimens. [14][15]

Key Experimental Protocols for Researchers

The following protocols provide a validated framework for investigating the biological activities of this compound.

Protocol: In Vitro Analysis of Apoptosis Induction

-

Cell Culture: Plate cancer cells (e.g., FaDu, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile PBS (pH 7.2). [7]Further dilute in complete culture medium to final concentrations (e.g., 1-100 µM).

-

Treatment: Replace the medium with the MSC-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with PBS).

-

Apoptosis Assay: Quantify apoptosis using a commercial kit (e.g., Caspase-Glo® 3/7 Assay).

-

Data Analysis: Measure luminescence using a plate reader. Normalize results to the vehicle control and plot dose-response curves to determine the IC₅₀ value.

Protocol: In Vivo Chemotherapy Synergy Xenograft Model

-

Animal Model: Use immunodeficient mice (e.g., athymic nude) and implant human tumor cells (e.g., 1x10⁶ FaDu cells) subcutaneously.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into four groups: (1) Vehicle Control, (2) Chemotherapy Agent (e.g., Irinotecan), (3) MSC, (4) Combination (MSC + Chemo).

-

Dosing Regimen:

-

MSC: Administer daily by oral gavage (p.o.) at a dose of 0.2 mg/mouse/day. [15]Start MSC treatment 7-14 days before chemotherapy to allow for metabolic adaptation. [14] * Chemotherapy: Administer the agent as per established protocols (e.g., Irinotecan at 100 mg/kg, i.v., once a week for 4 weeks). [15]4. Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and signs of toxicity (e.g., diarrhea, lethargy). [14][15]5. Endpoint and Analysis: At the end of the study, euthanize the animals and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1α). Compare tumor growth inhibition across the four groups to assess synergy.

-

Protocol: Quantification of MSC in Biological Matrices via HPLC-ICP-MS

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is the gold standard for selenium speciation analysis. [16][17]

-

Sample Preparation: For plasma or tissue homogenates, perform enzymatic hydrolysis (e.g., using Protease XIV) to release protein-bound selenium species. [17]2. Chromatographic Separation: Use an appropriate HPLC column (e.g., an anion-exchange column) to separate different selenium compounds (selenomethionine, selenocystine, and MSC). [17]3. ICP-MS Detection: The eluent from the HPLC is directly introduced into the ICP-MS. Monitor the selenium isotope (e.g., ⁸²Se or ⁷⁸Se) to quantify the amount of MSC in the separated peak. [18]4. Quantification: Use an external calibration curve prepared with a certified standard of this compound to determine the concentration in the sample.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic and hazardous. [19]

-

Hazards: Toxic if swallowed or inhaled (GHS06). [19]May cause damage to organs through prolonged or repeated exposure (GHS08). [19]Very toxic to aquatic life (GHS09). [19]* Handling Precautions:

-

Handle only in a well-ventilated area or under a chemical fume hood. * Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Avoid breathing dust. * Wash hands thoroughly after handling. * First Aid: In case of ingestion, call a poison control center or doctor immediately. If inhaled, move the person to fresh air.

-

Conclusion and Future Directions

This compound is a pivotal compound for cancer research and drug development. Its well-defined metabolic activation to methylselenol, coupled with its pleiotropic mechanisms of action—including apoptosis induction, anti-angiogenesis, and profound synergy with chemotherapy—makes it a highly attractive candidate for further investigation. Its ability to selectively protect normal tissues from chemotherapy-induced damage addresses a major unmet need in oncology. Future research should focus on clinical trials to validate the extensive preclinical data and explore its potential in combination with targeted therapies and immunotherapies.

References

-

Ip, C., & Ganther, H. (2001). Se-methylselenocysteine: a new compound for chemoprevention of breast cancer. Nutrition and Cancer, 40(1), 12-7. [Link]

-

Wikipedia. (n.d.). Methylselenocysteine. [Link]

-

Seshadri, M., et al. (2012). Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs. Expert Opinion on Drug Delivery, 9(9), 1093-1106. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11957622, this compound. [Link]

-

Cao, S., et al. (2014). Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. British Journal of Cancer, 110(7), 1733-1743. [Link]

-

Rustum, Y. M., et al. (2018). Selenium targets resistance biomarkers enhancing efficacy while reducing toxicity of anti-cancer drugs: preclinical and clinical development. Oncotarget, 9(13), 11334-11345. [Link]

-

Ledesma, M., et al. (2022). Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers. Biomolecules, 12(11), 1581. [Link]

-

Sonni, S., et al. (2020). A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1. Molecules, 25(3), 705. [Link]

-

Zhang, L., et al. (2019). Determination of selenium species and analysis of methyl-seleno-l-cysteine in Se-enriched mung bean sprouts by HPLC-MS. Analytical Methods, 11(42), 5433-5439. [Link]

-

Ledesma, M., et al. (2022). Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers. Biomolecules, 12(11), 1581. [Link]

-

Gladyshev, V. N. (2019). Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body. Biochemistry (Moscow), 84(11), 1237-1247. [Link]

-

Li, F., et al. (2021). Mechanisms Affecting the Biosynthesis and Incorporation Rate of Selenocysteine. International Journal of Molecular Sciences, 22(23), 12803. [Link]

-

HSB. (n.d.). L-Se-methylselenocysteine. [Link]

-

de Oliveira, F. E., et al. (2018). Selenocysteine β-Lyase: Biochemistry, Regulation and Physiological Role of the Selenocysteine Decomposition Enzyme. Molecules, 23(11), 2997. [Link]

- Reddy, M. P., et al. (2004). Manufacturing processes for Se-methyl-L-selenocysteine.

-

Cao, S., et al. (2014). Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. British Journal of Cancer, 110(7), 1733-1743. [Link]

-

Wang, J., et al. (2022). Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. Separations, 9(2), 21. [Link]

-

Patsnap. (n.d.). Se-Methylselenocysteine - Drug Targets, Indications, Patents. [Link]

- Spallholz, J. E., & Reid, T. W. (2002). A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis.

-

ResearchGate. (2022). Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. [Link]

-

Kamal, Z., et al. (2023). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. Molecules, 28(14), 5557. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Selenium, Chapter 7: Analytical Methods. [Link]

Sources

- 1. Se-methylselenocysteine: a new compound for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ≥95% (TLC), apoptosis inducer | Sigma-Aldrich [sigmaaldrich.com]

- 3. allinno.com [allinno.com]

- 4. Methylselenocysteine - Wikipedia [en.wikipedia.org]

- 5. moleculardepot.com [moleculardepot.com]

- 6. This compound | C4H10ClNO2Se | CID 11957622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]

- 10. US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of selenium species and analysis of methyl-seleno-l-cysteine in Se-enriched mung bean sprouts by HPLC-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

Se-(Methyl)selenocysteine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Amino Acid Analog

Se-(Methyl)selenocysteine (MSeC) is a naturally occurring organoselenium compound found in various plants, such as those from the Allium and Brassica genera.[1] Its hydrochloride salt, Se-(Methyl)selenocysteine hydrochloride, is a stable, water-soluble form that has garnered significant attention within the scientific community. This is not merely due to its role as a selenium-containing amino acid but for its potent bioactivity as a chemopreventive agent.[2] This guide provides an in-depth examination of the core physicochemical properties, biological mechanisms, synthesis, and analytical methodologies pertinent to researchers, scientists, and drug development professionals working with this promising molecule.

Part 1: Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. This compound's properties dictate its handling, formulation, and behavior in biological systems.

Molecular Identity and Weight

The fundamental identity of this compound is defined by its molecular structure and resulting weight. It is the hydrochloride salt of an analog of cysteine where a methylselenyl group (-SeCH₃) replaces the sulfhydryl group (-SH).

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO₂Se | PubChem[3], Sigma-Aldrich[2] |

| Molecular Weight | 218.55 g/mol | PubChem[3] |

| 218.54 g/mol | Sigma-Aldrich[2], Molecular Depot[4] | |

| 218.6 g/mol | Cayman Chemical[5] | |

| CAS Number | 863394-07-4 | PubChem[3], Sigma-Aldrich[2] |

| Canonical SMILES | C[Se]CN.Cl | Sigma-Aldrich, Cayman Chemical[5] |

| InChI Key | JMPVTFHGWJDSDV-DFWYDOINSA-N | Sigma-Aldrich, Cayman Chemical[5] |

Note: The minor variation in molecular weight across sources is due to differences in rounding conventions.

Solubility and Stability

The hydrochloride form significantly enhances the compound's aqueous solubility, a critical factor for its use in biological assays and potential pharmaceutical formulations.[4] It is typically supplied as a crystalline solid and should be stored at -20°C to ensure long-term stability.[2]

Solubility has been reported in the following solvents:

Part 2: Biological Significance and Mechanism of Action

The primary interest in MSeC hydrochloride stems from its anticancer and chemopreventive properties. The mechanism is distinct from other seleno-compounds and is crucial for designing effective experimental and therapeutic strategies.

The Metabolic Activation Pathway

Unlike selenomethionine, which can be non-specifically incorporated into proteins, Se-Methylselenocysteine is not. Instead, it serves as a prodrug that is converted to a key active metabolite. This metabolic shunt is considered vital for its biological activity and lower toxicity compared to inorganic selenium forms.[6][7]

The key metabolic step is the conversion of MSeC to methylselenol (CH₃SeH) by the enzyme β-lyase.[1][8] Methylselenol is a potent pro-oxidant that is believed to be the primary executor of MSeC's anticancer effects.[9]

Caption: Metabolic activation of Se-(Methyl)selenocysteine to methylselenol.

Anticancer Mechanisms

Methylselenol exerts its effects through multiple pathways, making it a versatile agent in cancer research:

-

Induction of Apoptosis: MSeC is a potent inducer of apoptosis in cancer cell lines.[2] This programmed cell death is a more favorable outcome than necrosis, which is often induced by other selenium forms like selenite.[1] The generation of superoxide by methylselenol is a proposed mechanism for triggering apoptosis.[7]

-

Cell Cycle Blockade: It acts as a chemopreventive agent by blocking cell cycle progression and the proliferation of premalignant lesions.[2]

-

Anti-Angiogenesis: MSeC has been identified as a promising anti-angiogenic agent.[10] It can down-regulate key cellular regulators of tumor angiogenesis, which is critical for inhibiting tumor growth and metastasis.[10]

-

Synergy with Chemotherapeutics: MSeC can potentiate the antitumor activity of conventional anticancer drugs like cyclophosphamide, cisplatin, and irinotecan.[11] It has been shown to offer selective protection to normal tissues against chemotherapy-induced toxicity while enhancing the therapeutic effect on tumors.[9][10][11]

Part 3: Synthesis and Quality Control

For researchers and drug developers, understanding the synthesis and subsequent analytical validation of this compound is essential for ensuring the purity and consistency of experimental results.

Chemical Synthesis Workflow

While MSeC can be biosynthesized in plants, chemical synthesis provides a reliable and scalable source for research and pharmaceutical development. One patented method involves a multi-step process starting from a protected serine derivative.[7][12]

The general workflow avoids the use of highly toxic reagents and improves manufacturing efficiency.

Caption: A generalized workflow for the chemical synthesis of L-Se-Methylselenocysteine.

Protocol Outline for Synthesis:

-

Activation of Serine: N-(tert-butoxycarbonyl)-L-serine is mixed with a dialkyl diazodicarboxylate and a phosphine (e.g., trialkylphosphine) to form an N-protected β-lactone intermediate.[7][12]

-

Selenation: The β-lactone is then reacted with methyl selenol or its salt. This opens the lactone ring and incorporates the methylselenyl group to form N-(tert-butoxycarbonyl)-Se-methylselenocysteine.[7][12]

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product, L-Se-methylselenocysteine.[7][12]

-

Salt Formation: The final product can then be treated with hydrochloric acid to form the stable hydrochloride salt.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical. Several analytical techniques are employed for this purpose.

| Method | Purpose | Key Considerations |

| Thin-Layer Chromatography (TLC) | Purity Assessment | A common method cited by commercial suppliers to confirm purity ≥95%.[2] |

| High-Performance Liquid Chromatography (HPLC) | Separation & Quantification | HPLC coupled with a sensitive detector is the gold standard for separating and quantifying MSeC in complex mixtures like biological samples.[13][14] |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Elemental (Selenium) Detection | When coupled with HPLC, ICP-MS provides highly sensitive and element-specific detection, allowing for precise quantification of selenium-containing species.[13] |

| X-ray Absorption Near-Edge Spectroscopy (XANES) | Speciation Analysis | A synchrotron-based technique used as a standard for in-situ speciation and imaging of selenium compounds in biological tissues.[2] |

Exemplary Protocol: HPLC-ICP-MS for MSeC Quantification in Biological Samples

-

Sample Preparation: Biological samples (e.g., eggs, tissues) undergo enzymatic hydrolysis (e.g., using pronase and lipase) to release MSeC from proteins.[13]

-

Chromatographic Separation: The extract is injected into an HPLC system, typically with a reverse-phase or HILIC column, to separate MSeC from other selenoamino acids and matrix components.[13][14]

-

Detection and Quantification: The eluent from the HPLC is introduced into an ICP-MS. The instrument is tuned to detect selenium isotopes (e.g., m/z 78, 80), providing a highly sensitive signal proportional to the amount of MSeC.

-

Validation: The method is validated using standard addition and external calibration with a certified MSeC standard to ensure accuracy and account for matrix effects.[13]

Conclusion

This compound is a compound of significant interest for cancer research and drug development. Its well-defined molecular weight of approximately 218.5 g/mol is just the starting point. Its true value lies in its unique metabolic activation to the potent anticancer agent methylselenol, its multifaceted mechanisms of action, and its synergistic potential with existing chemotherapies. A thorough understanding of its physicochemical properties, biological activity, synthesis, and analytical validation—as outlined in this guide—is essential for any scientist aiming to harness the therapeutic potential of this remarkable molecule.

References

-

Wikipedia. Methylselenocysteine. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. [Link]

-

Purdue e-Pubs. Production of Se-Methylselenocysteine in Transgenic Plants Expressing Selenocysteine Methyltransferase. [Link]

-

PubMed Central. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. [Link]

- Google Patents. A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis.

- Google Patents. Method of using synthetic L-Se-methylselenocysteine as a nutriceutical and a method of its synthesis.

-

PubMed Central. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs. [Link]

-

MDPI. Selenium-Based Drug Development for Antioxidant and Anticancer Activity. [Link]

-

PubMed Central. L‐Se‐methylselenocysteine sensitizes lung carcinoma to chemotherapy. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

MDPI. Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. [Link]

-

PubMed Central. Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC. [Link]

Sources

- 1. Methylselenocysteine - Wikipedia [en.wikipedia.org]

- 2. Se-(Methyl)selenocysteine = 95 TLC 863394-07-4 [sigmaaldrich.com]

- 3. This compound | C4H10ClNO2Se | CID 11957622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. moleculardepot.com [moleculardepot.com]

- 5. caymanchem.com [caymanchem.com]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. L‐Se‐methylselenocysteine sensitizes lung carcinoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20070088086A1 - Method of using synthetic L-Se-methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Biological role of "Se-(Methyl)selenocysteine hydrochloride"

An In-depth Technical Guide to the Biological Role of Se-(Methyl)selenocysteine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Se-(Methyl)selenocysteine (MSC), a naturally occurring organoselenium compound, has emerged from the broader field of selenium research as a molecule of significant interest for its distinct and potent biological activities. Unlike selenomethionine, MSC is not incorporated into proteins, which makes its entire metabolic pool available for conversion into the active metabolite, methylselenol (CH₃SeH).[1][2] This key metabolite is central to MSC's primary roles in cancer chemoprevention and therapy. Extensive preclinical evidence demonstrates that MSC is a highly effective agent for inducing apoptosis and cell cycle arrest in malignant cells, often with greater efficacy and lower toxicity than other selenium forms.[3][4] Furthermore, MSC exhibits a remarkable ability to potentiate the efficacy of conventional chemotherapeutic agents while simultaneously protecting normal tissues from their dose-limiting toxicities, thereby enhancing the therapeutic index.[5][6] This technical guide synthesizes the current understanding of MSC's metabolism, its multifaceted mechanisms of action, and the experimental evidence supporting its role as a promising agent in oncology and potentially other therapeutic areas.

Introduction: The Significance of Selenium Speciation

Selenium (Se) is an essential trace element integral to human health, primarily through its incorporation as the 21st amino acid, selenocysteine, into the catalytic center of selenoproteins.[7] These proteins, including glutathione peroxidases and thioredoxin reductases, are critical for antioxidant defense and redox regulation.[7] The biological effects of selenium are, however, profoundly dependent on its chemical form, or speciation. While inorganic forms like selenite and widely supplemented organic forms like selenomethionine contribute to the body's selenium pool, Se-(Methyl)selenocysteine (MSC) possesses a unique metabolic fate and biological activity profile that sets it apart.

MSC is found naturally in selenium-accumulating plants such as garlic, broccoli, onions, and species of the Astragalus genus.[3][8][9] Its hydrochloride salt is a stable, water-soluble form commonly used in research. The primary interest in MSC from a drug development perspective stems from its efficient conversion to methylselenol, a potent anticancer metabolite.[3][10] This guide provides a detailed examination of the biological pathways MSC influences, the experimental methodologies used to elucidate these roles, and the clinical potential for this unique selenium compound.

Metabolism and Bioactivation: The Path to Methylselenol

The biological activity of MSC is intrinsically linked to its metabolic conversion. Unlike selenomethionine, which can be nonspecifically incorporated into proteins in place of methionine, MSC is a non-proteinogenic amino acid.[2] This distinction is critical, as it ensures that MSC is fully channeled towards a specific bioactivation pathway.

The central step in MSC metabolism is the cleavage of the carbon-selenium bond by a β-lyase enzyme, such as kynurenine aminotransferase 1 (KYAT1).[3][11][12] This enzymatic action releases the volatile and highly reactive metabolite, methylselenol (CH₃SeH), which is considered the principal active agent responsible for MSC's chemopreventive effects.[3][10][11] The generation of methylselenol from MSC is more direct and efficient compared to its generation from selenomethionine, which requires multiple metabolic steps.[13] This metabolic efficiency is a key reason for MSC's superior efficacy in many preclinical models.[4]

Caption: MSC-induced apoptotic signaling pathway in cancer cells.

Cell Cycle Arrest

In addition to inducing apoptosis, MSC can halt the proliferation of cancer cells by arresting the cell cycle. Studies using synchronized mammary cells have shown that MSC blocks progression through the G1 and S phases of the cell cycle. [3][13]This action prevents DNA replication and cell division, effectively inhibiting tumor growth at an early stage. This G1 arrest contrasts with the S/G2-M phase arrest typically caused by inorganic selenite, highlighting a distinct mechanism of action. [13]

Anti-Angiogenic Effects

Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels. MSC has been shown to be a potent inhibitor of angiogenesis. It achieves this by suppressing the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that tumors use to activate angiogenic signaling in low-oxygen environments. [5]By inhibiting HIF-1α, MSC downregulates the expression of its target genes, including Vascular Endothelial Growth Factor (VEGF), a primary driver of blood vessel formation. [5]

Synergy with Conventional Chemotherapy

A pivotal role for MSC in clinical oncology is its ability to act as a modulator of chemotherapy. Preclinical studies have consistently shown that MSC can enhance the therapeutic index of several widely used cytotoxic drugs. [5][6]

Selective Protection of Normal Tissues

MSC significantly protects against the organ-specific toxicities induced by lethal doses of agents like cisplatin, oxaliplatin, cyclophosphamide, and irinotecan. [5][6][14]This protection extends to a range of debilitating side effects, including nephrotoxicity (kidney damage), myelosuppression (bone marrow toxicity), diarrhea, and stomatitis. [5][6]The precise mechanism for this selective protection is thought to involve the enhancement of antioxidant defenses in normal cells, which are better equipped to handle the transient oxidative stress induced by MSC compared to cancer cells.

Potentiation of Antitumor Activity

Remarkably, this protection of normal tissues does not compromise, but rather enhances, the antitumor activity of the chemotherapeutic agents. [5][6]This synergistic effect results in significantly improved tumor growth inhibition and survival in animal models. [5][14]This dual action of reducing toxicity while increasing efficacy makes MSC a highly attractive candidate for combination therapy in cancer treatment.

| Chemotherapeutic Agent | Associated Toxicity Protected by MSC | Reference |

| Cisplatin | Kidney Toxicity (Nephrotoxicity), Diarrhea | [5][6] |

| Oxaliplatin | Bone Marrow Toxicity (Myelosuppression) | [5][14] |

| Cyclophosphamide | Diarrhea, Stomatitis, Bladder Toxicity, Alopecia | [5][6] |

| Irinotecan | Diarrhea, Stomatitis | [5][6] |

Clinical Evaluation

The promising preclinical data have led to the evaluation of MSC in human clinical trials. These studies have primarily focused on establishing the safety, pharmacokinetics, and optimal dosing of MSC as a chemopreventive agent, particularly for prostate cancer.

| NCT Number | Phase | Condition(s) | Status | Key Focus | Reference |

| NCT00489372 | Phase I | Healthy Volunteers (Men) | Completed | Evaluate toxicity and pharmacokinetics of single oral doses. | [15][16] |

| NCT01497431 | Phase I | Healthy (Prostate Cancer Prevention) | Completed | Compare side effects and best dose of MSC vs. Selenomethionine. | [17][18] |

| NCT01611038 | N/A | Breast Cancer, Prostate Cancer | Unknown | To study the effects of MSC on tissue. | [17] |

These trials have generally indicated that MSC is safe and well-tolerated at supplemental doses, providing the foundation for larger-scale efficacy trials. [19]

Standardized Experimental Protocols

To aid researchers in the field, we outline a standard methodology for assessing the biological activity of MSC.

In Vitro Caspase-3 Activation Assay

This protocol is designed to quantify the induction of apoptosis by MSC in a cancer cell line (e.g., HL-60 human leukemia cells).

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells at a density of 2 x 10⁵ cells/mL. Treat with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in a supplied lysis buffer from a commercial Caspase-3 colorimetric assay kit.

-

Caspase Assay: Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) according to the manufacturer's instructions.

-

Quantification: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.

-

Causality Check: Include a control group pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to validate that the observed effect is caspase-dependent.

In Vivo Chemoprevention Workflow

This workflow describes a typical animal study to evaluate MSC's ability to prevent chemically-induced tumors.

Caption: Workflow for a DMBA-induced mammary carcinogenesis model.

Safety and Toxicology

While MSC is considered less toxic than inorganic selenium, it is not without risk, especially at high doses. [4]Acute oral toxicity studies in mice established an LD₅₀ of 12.6 mg/kg for females and 9.26 mg/kg for males, classifying it as having a high potential for hazard upon acute exposure. [20]However, a battery of genotoxicity tests (Ames test, micronucleus assay) indicated that MSC is not mutagenic. [20]Subchronic toxicity studies have been used to establish an Acceptable Daily Intake (ADI) for humans at 3.4 µg/kg body weight/day, suggesting a good safety margin for nutritional supplementation. [20]

Conclusion and Future Directions

This compound stands out as a highly promising organoselenium compound with a well-defined metabolic pathway leading to the active metabolite, methylselenol. Its potent pro-apoptotic, anti-proliferative, and anti-angiogenic activities in cancer cells provide a strong rationale for its development as a chemopreventive and therapeutic agent. Its unique ability to synergize with conventional chemotherapy by reducing toxicity and enhancing efficacy warrants extensive clinical investigation.

Future research should focus on:

-

Large-scale, randomized clinical trials to confirm the chemopreventive efficacy of MSC in high-risk populations.

-

Combination studies to optimize dosing and scheduling with modern targeted therapies and immunotherapies.

-

Further exploration of its neuroprotective roles and potential applications in neurodegenerative diseases like Alzheimer's. [9][10] The continued study of MSC will undoubtedly deepen our understanding of selenium's role in health and disease and may provide novel strategies for cancer management and prevention.

References

- Medina, D., Thompson, H., Ganther, H., & Ip, C. (2001). Se-Methylselenocysteine: A New Compound for Chemoprevention of Breast Cancer. NUTRITION AND CANCER, 40(1), 12–17.

-

UniProt Consortium. (n.d.). SMT - Selenocysteine Se-methyltransferase - Brassica oleracea var. italica (Broccoli). UniProtKB. Retrieved from [Link]

-

ResearchGate. (n.d.). Se-Methylselenocysteine: A New Compound for Chemoprevention of Breast Cancer | Request PDF. Retrieved from [Link]

-

Cao, S., Durrani, F. A., Toth, K., & Rustum, Y. M. (2014). Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. British Journal of Cancer, 110(7), 1733–1743. [Link]

-

Wikipedia. (n.d.). Methylselenocysteine. Retrieved from [Link]

-

Lyi, S. M., Heller, L. I., Rutzke, M., Welch, R. M., Kochian, L. V., & Li, L. (2005). Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli. Plant Physiology, 138(1), 409–420. [Link]

-

Misra, S., Uthus, E. O., & Arnér, E. S. J. (2020). A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1. Antioxidants, 9(2), 139. [Link]

-

Cao, S., Durrani, F. A., Toth, K., & Rustum, Y. M. (2014). Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. British Journal of Cancer, 110(7), 1733-1743. [Link]

-

Di-Pietro, O. A., Llorent-Martínez, E. J., & Silva, M. F. (2013). Determination of selenomethionine and seleno-methyl-selenocysteine in biota by ultrasonic-assisted enzymatic digestion and multi-shot stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry. Journal of Chromatography A, 1300, 151-158. [Link]

-

LeDuc, D. L., Tarun, A. S., Montes-Bayón, M., Meija, J., Malit, M. F., Wu, C. P., ... & Salt, D. E. (2004). Overexpression of Selenocysteine Methyltransferase in Arabidopsis and Indian Mustard Increases Selenium Tolerance and Accumulation. Plant Physiology, 135(1), 377-383. [Link]

-

Pinto, A., & Pistarà, V. (2023). Seleno-Metabolites and Their Precursors: A New Dawn for Several Illnesses?. Molecules, 28(11), 4381. [Link]

-

Zhang, J., Wang, H., Yin, T., & Wang, L. (2012). Safety evaluation of Se-methylselenocysteine as nutritional selenium supplement: acute toxicity, genotoxicity and subchronic toxicity. Food and Chemical Toxicology, 50(10), 3749-3755. [Link]

-

National Cancer Institute. (n.d.). Se-Methyl-Seleno-L- Cysteine (MSC) in Treating Healthy Patients. Division of Cancer Prevention. Retrieved from [Link]

-

Misra, S., Uthus, E. O., & Arnér, E. S. J. (2020). A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1. Antioxidants, 9(2), 139. [Link]

-

The Good Scents Company. (n.d.). Se-methyl-laevo-selenocysteine. Retrieved from [Link]

-

ClinicalTrials.gov. (2014). Se-Methyl-Seleno-L- Cysteine (MSC) in Treating Healthy Patients. Retrieved from [Link]

-

Sinha, R., & Medina, D. (1997). The antioxidant role of selenium and seleno-compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 386(3), 235-246. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: methylselenocysteine. Retrieved from [Link]

-

Bhattacharya, A. (2012). Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs. Expert Opinion on Drug Delivery, 9(6), 681-693. [Link]

-

Kim, T., Jung, U., & Kim, I. Y. (2001). Se-methylselenocysteine induces apoptosis mediated by reactive oxygen species in HL-60 cells. Free Radical Biology and Medicine, 31(4), 479-489. [Link]

-

Li, Y., Deng, G., & Yang, L. (2018). Determination of selenium species and analysis of methyl-seleno-l-cysteine in Se-enriched mung bean sprouts by HPLC-MS. Analytical Methods, 10(29), 3584-3590. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Selenium. ATSDR. [Link]

-

National Cancer Institute. (n.d.). Se-Methyl-Seleno-L-Cysteine or Selenomethionine in Preventing Prostate Cancer in Healthy Participants. Division of Cancer Prevention. Retrieved from [Link]

-

Ellis, D. R., Sors, T. G., Brunk, D. G., Albrecht, C., Orser, C., Lahner, B., ... & Salt, D. E. (2004). Production of Se-Methylselenocysteine in Transgenic Plants Expressing Selenocysteine Methyltransferase. BMC Plant Biology, 4(1), 1-10. [Link]

-

Yang, L., He, J., & Yang, L. (2022). Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry. Foods, 11(3), 269. [Link]

-

ResearchGate. (n.d.). Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models. Retrieved from [Link]

-

Marshall, J. R., Ip, C., Romano, K., Fetterly, G., Fakih, M., Jovanovic, B., ... & Bergan, R. (2011). Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men. Cancer Prevention Research, 4(11), 1836-1844. [Link]

-

Ellis, D. R., Sors, T. G., Brunk, D. G., Albrecht, C., Orser, C., Lahner, B., ... & Salt, D. E. (2004). Production of Se-Methylselenocysteine in Transgenic Plants Expressing Selenocysteine Methyltransferase. BMC Plant Biology, 4, 2. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Se-Methylselenocysteine (HMDB0004113). Retrieved from [Link]

- Reddy, G. B., Kumar, M. S., & Rao, K. R. (2004). U.S. Patent No. 6,794,537. Washington, DC: U.S.

Sources

- 1. Se-methyl-laevo-selenocysteine, 26046-90-2 [thegoodscentscompany.com]

- 2. Human Metabolome Database: Showing metabocard for Se-Methylselenocysteine (HMDB0004113) [hmdb.ca]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylselenocysteine - Wikipedia [en.wikipedia.org]

- 9. allinno.com [allinno.com]

- 10. Seleno-Metabolites and Their Precursors: A New Dawn for Several Illnesses? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Novel Assay Method to Determine the β-Elimination of Se-Methylselenocysteine to Monomethylselenol by Kynurenine Aminotransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The antioxidant role of selenium and seleno-compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Se-Methyl-Seleno-L- Cysteine (MSC) in Treating Healthy Patients | Division of Cancer Prevention [prevention.cancer.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Se-Methyl-Seleno-L-Cysteine or Selenomethionine in Preventing Prostate Cancer in Healthy Participants | Division of Cancer Prevention [prevention.cancer.gov]

- 19. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Safety evaluation of Se-methylselenocysteine as nutritional selenium supplement: acute toxicity, genotoxicity and subchronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

"Se-(Methyl)selenocysteine hydrochloride" as a chemopreventive agent

An In-depth Technical Guide to Se-(Methyl)selenocysteine Hydrochloride as a Chemopreventive Agent

Executive Summary

Selenium, an essential trace element, has long been investigated for its cancer-preventive properties, primarily mediated through the actions of selenium-containing proteins known as selenoproteins.[1][2] Among the various organoselenium compounds, this compound (MSeC HCl) has emerged as a particularly promising chemopreventive agent. Unlike selenomethionine, which can be non-specifically incorporated into general body proteins, MSeC is a precursor to methylselenol, a key metabolite believed to be critical for cancer chemoprevention.[3][4] This guide provides a comprehensive technical overview of MSeC HCl for researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, summarizes pivotal preclinical and clinical findings, details robust experimental protocols for its evaluation, and discusses its toxicological profile and future developmental trajectory. The central thesis is that MSeC HCl exerts its chemopreventive effects not through a single target, but by modulating multiple critical cellular pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis, primarily through a redox-mediated mechanism.[4][5][6]

Introduction: The Rationale for MSeC in Chemoprevention

Cancer chemoprevention involves the use of natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis.[7] Selenium's role in this field has evolved significantly. Early clinical trials with selenized yeast and selenomethionine yielded inconsistent results, partly because the antioxidant hypothesis was tested in selenium-replete populations and the chosen selenium forms were not optimally supported by preclinical efficacy data.[8][9][10] This led to the investigation of "next-generation" selenium compounds like MSeC, which are more direct precursors to the active metabolite, methylselenol.[9][11][12]

MSeC is a naturally occurring selenoamino acid found in plants such as garlic, onions, and broccoli.[13] Its hydrochloride salt form, MSeC HCl, offers favorable physicochemical properties for research and development. The primary advantage of MSeC lies in its metabolic pathway; it is readily converted to methylselenol by the enzyme β-lyase in a single step, bypassing non-specific protein incorporation and efficiently generating the active agent.[4][14] This targeted delivery of methylselenol to exert pleiotropic anticancer effects forms the basis of its potential as a superior chemopreventive agent.

Physicochemical Properties and Formulation

A clear understanding of the agent's properties is fundamental for any drug development program.

| Property | Value | Source |

| Chemical Name | (2R)-2-amino-3-methylselanylpropanoic acid;hydrochloride | [15] |

| Synonyms | Methylselenocysteine HCl, Se-MeSeCys HCl | [16] |

| CAS Number | 863394-07-4 | [15] |

| Molecular Formula | C4H10ClNO2Se | [15] |

| Molecular Weight | 218.55 g/mol | [15] |

| Appearance | White to off-white solid | [17] |

| Solubility | Soluble in PBS (pH 7.2), DMSO, DMF | [16] |

Formulation Considerations: For preclinical and clinical studies, MSeC HCl is typically dissolved in purified water or a suitable buffer like PBS for administration.[16][18] Its stability in aqueous solution makes it suitable for oral gavage in animal studies and for development into oral dosage forms for human use.[18] For in vitro work, stock solutions are typically prepared in DMSO or PBS.[16]

Pharmacokinetics and Metabolism: The Path to Methylselenol

The chemopreventive activity of MSeC is intrinsically linked to its metabolism.

-

Absorption and Distribution: Following oral administration, MSeC is absorbed from the gastrointestinal tract.

-

Metabolic Activation: The crucial step is the conversion of MSeC to methylselenol (CH₃SeH) via the action of the enzyme cystathionine β-lyase.[14] This is a direct and efficient pathway.

-

Excretion: The body regulates selenium levels, and excess methylselenol metabolites are typically excreted.

This metabolic pathway distinguishes MSeC from selenomethionine. Selenomethionine can be non-specifically integrated into proteins in place of methionine, acting as a storage form of selenium with slower release, whereas MSeC serves as a direct precursor to the active, monomethylated metabolite.[12]

Mechanism of Action in Chemoprevention

Methylselenol, the active metabolite of MSeC, does not act on a single receptor but influences a network of signaling pathways to inhibit carcinogenesis. The primary mechanisms include induction of reactive oxygen species (ROS), leading to apoptosis, cell cycle arrest, and inhibition of pro-survival signaling.

Key Mechanistic Pillars:

-

Induction of Apoptosis: MSeC has been shown to be a potent inducer of apoptosis in various cancer cell lines.[14][17] This process is often mediated by the generation of intracellular ROS.[5][19] The increase in ROS leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[19]

-

Cell Cycle Arrest: MSeC can block the progression of the cell cycle, typically at the G0/G1 phase.[5][14] This is achieved by modulating key cell cycle regulatory proteins, including the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, and the downregulation of CDK4.[5]

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. MSeC has been found to inhibit the NF-κB pathway by decreasing the phosphorylation of key components like P65 and IκBα, thereby suppressing the expression of downstream anti-apoptotic and pro-proliferative genes.[5]

-

Anti-Angiogenesis: Methylselenol has been shown to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][11] It can suppress the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2).[3][11]

Preclinical Evidence: In Vitro and In Vivo Efficacy

A substantial body of preclinical research supports the chemopreventive potential of MSeC.

In Vitro Studies: MSeC has demonstrated efficacy across a range of human cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) cells (A549 and 95D), MSeC inhibited proliferation, migration, and invasion while inducing apoptosis and cell cycle arrest.[5] Similar apoptotic effects have been observed in human leukemia (HL-60) cells and ovarian cancer (SKOV-3) cells.[17][19] These studies consistently show that MSeC's effects are dose-dependent and often linked to ROS production.[5][19]

In Vivo Studies: Animal models have been crucial in validating the chemopreventive action of MSeC. It has been shown to inhibit DMBA-induced mammary tumors and block the proliferation of premalignant mammary lesions.[14] In xenograft models using human cancer cells, MSeC administration significantly curtailed tumor growth.[5][20] For example, daily oral dosing of MSeC resulted in dose-dependent inhibition of DU145 human prostate cancer xenograft growth in mice.[20] Furthermore, MSeC has been shown to potentiate the antitumor activity of conventional chemotherapy drugs like irinotecan and cisplatin while selectively protecting against their organ-specific toxicities, thereby improving the therapeutic index.[21]

| Animal Model | Cancer Type | MSeC Administration | Key Findings | Reference |

| Nude Mice (Xenograft) | Non-Small Cell Lung Cancer (A549) | Subcutaneous injection | Significantly curtailed tumor growth; disrupted NF-κB signaling in vivo. | [5] |

| Nude Mice (Xenograft) | Head and Neck (FaDu, A253) | 0.2 mg/mouse/day (p.o.) | Potentiated antitumor activity of cisplatin and cyclophosphamide. | [17] |

| Rats (Ward Colorectal Carcinoma) | Colorectal Cancer | Daily oral administration | Protected against irinotecan toxicity and enhanced antitumor activity. | [21] |

| TRAMP Mice | Prostate Cancer | Daily oral administration | Inhibited prostate carcinogenesis. | [11] |

Experimental Protocols: A Guide to Evaluation

Reproducible and well-controlled experiments are the bedrock of drug development. The following protocols are synthesized from established methodologies for evaluating chemopreventive agents like MSeC.

Protocol 1: In Vitro Cell Viability and Apoptosis Assay

Objective: To determine the cytotoxic and pro-apoptotic effects of MSeC HCl on a cancer cell line (e.g., A549 lung cancer cells).

Methodology:

-

Cell Culture: Culture A549 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Seed cells into 96-well plates (for viability) and 6-well plates (for apoptosis) and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of MSeC HCl in sterile PBS. Treat cells with increasing concentrations of MSeC (e.g., 0, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. Include a vehicle control (PBS alone).

-

Cell Viability (CCK-8/MTT Assay):

-

At each time point, add CCK-8 or MTT reagent to each well of the 96-well plate.

-

Incubate according to the manufacturer's instructions.

-

Measure absorbance using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest cells from the 6-well plates.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit protocol.

-

Analyze the cell population using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.

-

Self-Validation and Controls: The inclusion of a vehicle control is critical to ensure that the solvent has no effect. A dose-response and time-course analysis provides a comprehensive picture of the agent's activity. A known apoptosis inducer (e.g., staurosporine) can be used as a positive control.

Protocol 2: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the efficacy of MSeC HCl in inhibiting tumor growth in an animal model.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10⁶ A549 cells in Matrigel/PBS) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (n=8-10 per group).

-

Group 1: Vehicle Control (e.g., purified water, p.o., daily)

-

Group 2: MSeC HCl (low dose, e.g., 1 mg/kg, p.o., daily)

-

Group 3: MSeC HCl (high dose, e.g., 3 mg/kg, p.o., daily)

-

-

Treatment and Monitoring: Administer treatments daily via oral gavage. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

-

Endpoint Analysis: After a set period (e.g., 28 days) or when tumors in the control group reach a predetermined size limit, euthanize the mice.

-

Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry (IHC) analysis (e.g., for Ki-67 proliferation marker, TUNEL for apoptosis).

-

Collect blood and major organs for toxicity assessment.

-

Causality and Trustworthiness: This experimental design directly tests the hypothesis that MSeC inhibits tumor growth. Randomization minimizes bias. Monitoring body weight is a key indicator of systemic toxicity. The endpoint analyses (tumor weight, IHC) provide quantitative and mechanistic data to support the observed effects on tumor volume.

Clinical Development and Human Trials

The translation of promising preclinical data into clinical application is the ultimate goal. MSeC has been evaluated in human clinical trials. A notable example is the completed Phase I trial (NCT01497431) sponsored by the National Cancer Institute, which studied the side effects and optimal dose of MSeC or selenomethionine for preventing prostate cancer in healthy participants.[22] Such trials are essential for establishing the safety, tolerability, and pharmacokinetic profile of MSeC in humans before larger Phase II and III efficacy studies can be designed. The results from these early-phase trials guide dose selection and provide crucial biomarker data for future investigations.[8][22]

Toxicology and Safety Profile

While effective, a chemopreventive agent must also be safe for long-term administration. The toxicity of MSeC has been characterized in subchronic studies.

-

In Rats: Daily gavage administration for 28 days at doses up to 2.0 mg/kg/day induced dose-related hepatomegaly.[18][23] At the highest dose, mild anemia and elevated liver enzymes were observed in females.[23] Based on liver pathology seen in female rats at all dose levels, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be <0.5 mg/kg/day.[23][24]

-

In Dogs: A 28-day study with daily gavage doses up to 0.6 mg/kg/day induced mild anemia at the middle and high doses.[23][24] The primary microscopic lesions were observed in the liver.[18][23] Based on these findings, the NOAEL in dogs was determined to be <0.15 mg/kg/day.[23][24]